molecular formula C9H8N4O2 B1399994 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1340368-94-6

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1399994
CAS No.: 1340368-94-6
M. Wt: 204.19 g/mol
InChI Key: LQVPUKSAPDDKIB-UHFFFAOYSA-N
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Description

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their wide-ranging effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses. For instance, some imidazole derivatives have been found to show good antioxidant potential .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These pathways can be related to the various activities mentioned earlier, such as antibacterial, antitumor, antidiabetic, and others .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, which can lead to various molecular and cellular effects .

Action Environment

The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions . These factors can potentially affect the properties of the compound and, consequently, its action and efficacy.

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on synthesizing new imidazole derivatives and testing their biological activities.

Biochemical Analysis

Biochemical Properties

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, the imidazole ring in the compound can participate in hydrogen bonding and π-π interactions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, this compound can affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions . Its impact on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate other enzymes by stabilizing their active conformations . The changes in gene expression induced by this compound are often mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative stress . Long-term exposure to this compound has been shown to result in adaptive changes in cellular functions, such as increased antioxidant enzyme activity and altered metabolic flux . These effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing stress resistance and improving metabolic efficiency . At high doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . The threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, such as ATP and NADH, thereby modulating cellular energy status . The interactions of this compound with metabolic pathways are critical for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as those in the solute carrier family . Once inside the cell, it can bind to proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are essential for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects . The activity and function of this compound are often dependent on its localization within the cell . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are generally mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, are likely employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and pyrazine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions.

    5-Methyl-2-pyrazinecarboxylic acid: A pyrazine derivative with a carboxylic acid group.

Uniqueness

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is unique due to its combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-2-3-13(6)8-5-11-7(4-12-8)9(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPUKSAPDDKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloropyrazine-2-carboxylate (0.75 g), K2CO3 (1.8 g) and 2-methyl-1H-imidazole (1.3 g) in N,N-dimethylformamide (6 mL) is heated to 100° C. overnight. Analysis of the crude mixture by LCMS shows saponified product. The solvents are evaporated and the crude product is purified by HPLC. LC (method 20): tR=0.27 min; Mass spectrum (APCI): m/z=205 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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